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Compound of Interest

Compound Name: 3-(Pyridin-2-yl)propanenitrile

Cat. No.: B1317712 Get Quote

For researchers, scientists, and drug development professionals, a comprehensive

understanding of the spectral characteristics of a molecule is paramount for its identification,

purity assessment, and structural elucidation. This guide provides a detailed analysis of the

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of 3-(Pyridin-2-
yl)propanenitrile and compares it with its structural isomers, 3-(Pyridin-3-yl)propanenitrile and

3-(Pyridin-4-yl)propanenitrile.

This comparison aims to highlight the key distinguishing spectral features arising from the

different substitution patterns on the pyridine ring, supported by experimental data.

Comparative Spectral Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectral data for 3-(Pyridin-
2-yl)propanenitrile and its isomers.

Table 1: ¹H NMR Spectral Data (CDCl₃)
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Compound
Chemical Shift (δ, ppm)
and Multiplicity

Assignment

3-(Pyridin-2-yl)propanenitrile
8.56 (ddd, J = 4.9, 1.9, 0.9 Hz,

1H)
H-6 (Py)

7.65 (td, J = 7.7, 1.9 Hz, 1H) H-4 (Py)

7.28 (d, J = 7.8 Hz, 1H) H-3 (Py)

7.18 (ddd, J = 7.5, 4.9, 1.2 Hz,

1H)
H-5 (Py)

3.16 (t, J = 7.2 Hz, 2H) -CH₂-CN

2.85 (t, J = 7.2 Hz, 2H) Py-CH₂-

3-(Pyridin-3-yl)propanenitrile 8.54 (dd, J = 4.8, 1.6 Hz, 1H) H-2 (Py)

8.51 (d, J = 2.4 Hz, 1H) H-6 (Py)

7.69 (dt, J = 7.9, 2.0 Hz, 1H) H-4 (Py)

7.29 (dd, J = 7.9, 4.8 Hz, 1H) H-5 (Py)

2.98 (t, J = 7.2 Hz, 2H) -CH₂-CN

2.65 (t, J = 7.2 Hz, 2H) Py-CH₂-

3-(Pyridin-4-yl)propanenitrile 8.55 (d, J = 6.0 Hz, 2H) H-2, H-6 (Py)

7.25 (d, J = 6.0 Hz, 2H) H-3, H-5 (Py)

2.97 (t, J = 7.2 Hz, 2H) -CH₂-CN

2.64 (t, J = 7.2 Hz, 2H) Py-CH₂-

Table 2: ¹³C NMR Spectral Data (CDCl₃)
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Compound Chemical Shift (δ, ppm) Assignment

3-(Pyridin-2-yl)propanenitrile 158.3 C-2 (Py)

149.5 C-6 (Py)

136.7 C-4 (Py)

123.5 C-3 (Py)

121.8 C-5 (Py)

118.7 -CN

34.8 Py-CH₂-

17.5 -CH₂-CN

3-(Pyridin-3-yl)propanenitrile 150.2 C-2 (Py)

148.1 C-6 (Py)

138.3 C-4 (Py)

133.9 C-3 (Py)

123.6 C-5 (Py)

118.5 -CN

29.5 Py-CH₂-

17.1 -CH₂-CN

3-(Pyridin-4-yl)propanenitrile 150.1 C-2, C-6 (Py)

145.8 C-4 (Py)

124.2 C-3, C-5 (Py)

118.4 -CN

31.7 Py-CH₂-

17.0 -CH₂-CN

Table 3: IR Spectral Data (cm⁻¹)
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Compound
Key Absorption Bands
(cm⁻¹)

Assignment

3-(Pyridin-2-yl)propanenitrile 2247 C≡N stretch

1591, 1568, 1475, 1435
C=C and C=N stretching

(Pyridine ring)

775, 740
C-H out-of-plane bending

(Pyridine ring)

3-(Pyridin-3-yl)propanenitrile 2249 C≡N stretch

1589, 1575, 1479, 1425
C=C and C=N stretching

(Pyridine ring)

804, 710
C-H out-of-plane bending

(Pyridine ring)

3-(Pyridin-4-yl)propanenitrile 2248 C≡N stretch

1602, 1560, 1415
C=C and C=N stretching

(Pyridine ring)

810
C-H out-of-plane bending

(Pyridine ring)

Experimental Protocols
The spectral data presented in this guide were obtained using standard laboratory procedures

for NMR and IR spectroscopy.

¹H and ¹³C NMR Spectroscopy: A sample of the compound (typically 5-10 mg for ¹H NMR and

20-50 mg for ¹³C NMR) was dissolved in approximately 0.6 mL of deuterated chloroform

(CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectra

were recorded on a 400 MHz NMR spectrometer. For ¹H NMR, 16 scans were typically

acquired with a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled sequence was

used, and several hundred to a few thousand scans were accumulated to achieve a good

signal-to-noise ratio, with a relaxation delay of 2 seconds.
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Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectra were recorded using an FTIR

spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of

the neat sample was placed directly on the ATR crystal, and the spectrum was recorded over

the range of 4000-650 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹. A background

spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement and

automatically subtracted from the sample spectrum.

Spectral Interpretation and Visualization
The position of the nitrogen atom in the pyridine ring significantly influences the electronic

environment of the protons and carbons, leading to distinct chemical shifts and coupling

patterns in the NMR spectra, as well as characteristic vibrational modes in the IR spectra.

Caption: Workflow for the spectroscopic analysis of pyridylpropanenitriles.

The key differences in the spectra of the three isomers can be visualized as a logical

relationship between the structure and the resulting spectral data.

Caption: Relationship between molecular structure and spectral features.

To cite this document: BenchChem. [Spectroscopic Analysis of 3-(Pyridin-2-yl)propanenitrile:
A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1317712#3-pyridin-2-yl-propanenitrile-nmr-and-ir-
spectra-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1317712?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

